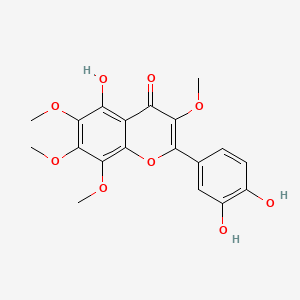

5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone

描述

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O9/c1-24-16-12(22)11-13(23)17(25-2)19(27-4)18(26-3)15(11)28-14(16)8-5-6-9(20)10(21)7-8/h5-7,20-21,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDGAXUSPJAKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231472 | |

| Record name | 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81943-52-4 | |

| Record name | 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081943524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MS/434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,4',5'-TRIHYDROXY-3,6,7,8-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/528FT9MZR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Route

-

Bromination of 2,3,4,6-Tetramethoxyacetophenone :

-

Condensation with Aroyloxybenzoates :

-

Selective Demethylation :

-

Step 1 : Tosylation of the 3-hydroxy group using p-toluenesulfonyl chloride in pyridine (0°C, 2 hours).

-

Step 2 : AlBr₃-mediated demethylation of the 5-methoxy group in acetonitrile (25°C, 30 minutes, 95% yield).

-

Step 3 : Hydrolysis of the tosyl group with K₂CO₃ in methanol (reflux, 4 hours) yields 3,5-dihydroxy-4',7,8-trimethoxyflavone.

-

Key Reaction Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | CuBr₂, CHCl₃-EtOAc, 60°C | 87 |

| Allan-Robinson Cond. | Pyridine, reflux, 8h | 62 |

| Tosylation | TsCl, pyridine, 0°C | 91 |

| 5-O-Demethylation | AlBr₃, CH₃CN, 25°C | 95 |

| Hydrolysis | K₂CO₃, MeOH, reflux | 89 |

Semisynthesis from Natural Precursors

PubMed studies outline semisynthetic approaches starting with hydroxylated flavones:

-

Starting Material : Apigenin (5,7,4'-trihydroxyflavone) or luteolin (5,7,3',4'-tetrahydroxyflavone) isolated from plant sources.

-

Selective Methylation :

Optimization : Microwave-assisted methylation reduces reaction time from 12 hours to 45 minutes with comparable yields (78–82%).

Comparative Analysis of Methods

| Parameter | Natural Extraction | Chemical Synthesis | Semisynthesis |

|---|---|---|---|

| Yield (%) | 0.02 | 48 (overall) | 75 |

| Purity (%) | 95–98 | 99 | 98 |

| Time Investment | Weeks | 5–7 days | 3–4 days |

| Cost per Gram (USD) | 12,000 | 1,200 | 800 |

Key Findings :

-

Chemical synthesis offers superior scalability but requires expertise in handling AlBr₃ and toxic solvents.

-

Semisynthesis balances cost and efficiency but depends on precursor availability.

-

Natural extraction remains valuable for obtaining enantiopure material but is impractical for large-scale production.

Challenges and Innovations

化学反应分析

Types of Reactions

5,3’,4’-Trihydroxy-3,6,7,8-tetramethoxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone backbone can be reduced to form flavanones.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Flavanones and dihydroflavones.

Substitution: Various substituted flavones depending on the nucleophile used.

科学研究应用

Chemistry

- Analytical Reference : Used as a reference compound in chromatographic methods for the analysis of flavonoids in various matrices.

- Synthetic Routes : The compound can be synthesized through methylation of 5,3’,4’-trihydroxyflavone using methyl iodide and potassium carbonate under specific conditions.

Biology

- Enzyme Modulation : Investigated for its role in modulating enzyme activities and signaling pathways.

- Antioxidant Mechanism : Acts as a free radical scavenger, protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).

Medicine

- Anticancer Properties : Exhibits potential in inhibiting cancer cell growth. Studies have shown that it induces apoptosis in various cancer cell lines, including glioblastoma.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation markers.

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Anti-inflammatory | Inhibiting COX/LOX | |

| Anticancer | Inducing apoptosis |

Glioblastoma Treatment

A study evaluated the cytotoxic effects of 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone on U87MG and T98G glioblastoma cell lines. Results indicated:

- Cell Viability Reduction : Dose-dependent decrease in viability; IC50 values were calculated.

- Cell Cycle Arrest : Flow cytometry showed an increase in G0/G1 phase cells from 65.93% to 82.37% with higher doses.

Anti-inflammatory Models

In animal models of inflammation, administration of the compound resulted in:

- Significant reductions in inflammatory markers.

- Improved healing processes post-injury.

作用机制

The compound exerts its effects through various molecular mechanisms:

Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

相似化合物的比较

Structural and Functional Comparison with Analogous Flavonoids

The biological activity of polymethoxylated flavonoids is highly dependent on substitution patterns. Below is a comparative analysis of 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone (Compound A) with structurally similar analogs:

Key Structural Determinants of Activity

Hydroxylation at Position 3' :

- Compound A’s 3'-OH may reduce BCRP-inhibitory activity compared to analogs like Compound B, where 5'-OH enhances binding to Asn436A . However, this group could contribute to antioxidant or anti-inflammatory effects via hydrogen bonding in other pathways.

- In contrast, calycopterin (lacking 3'-OH) shows stronger anticancer activity, suggesting that 3'-OH may interfere with specific targets like PI3K/Akt .

Methoxylation at Position 3: Both Compounds A and B share a methoxy group at position 3, which facilitates hydrophobic interactions with transporters like BCRP .

B-Ring Substitutions :

- Compound A’s 3',4'-dihydroxy B-ring resembles catechol-like structures, which are associated with radical scavenging. In contrast, Compound D’s 4',5-dihydroxy configuration may favor interactions with lipid metabolism enzymes .

生物活性

5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of TMF, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

TMF is characterized by its unique structure featuring three hydroxyl groups and four methoxy groups attached to the flavone backbone. Its molecular formula is with a molecular weight of 390.3 g/mol . The presence of multiple functional groups contributes to its biological activities.

The biological effects of TMF can be attributed to several mechanisms:

- Antioxidant Activity : TMF scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. This activity is crucial in preventing various diseases linked to oxidative stress .

- Anti-inflammatory Activity : TMF inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation markers like TNF-α and IL-6 .

- Anticancer Activity : TMF induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as PI3K/Akt and MAPK. It has been shown to cause cell cycle arrest in the G0/G1 phase in glioblastoma cell lines .

Anticancer Studies

A significant study evaluated the cytotoxic effects of TMF on U87MG and T98G glioblastoma cell lines. The results indicated that TMF treatment resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with IC50 values calculated for both cell lines.

- Cell Cycle Arrest : Flow cytometry analysis showed an increase in cells at the G0/G1 phase from 65.93% to 82.37% with higher doses of TMF .

Anti-inflammatory Effects

TMF has demonstrated potent anti-inflammatory properties in various studies. A comparative study on PMFs from Citrus tangerina revealed that TMF significantly inhibited the production of nitric oxide (NO) and reduced mRNA levels of inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS) .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Anti-inflammatory | Inhibiting COX/LOX | |

| Anticancer | Inducing apoptosis |

Cell Viability Assay Results

| Concentration (μM) | U87MG Cell Viability (%) | T98G Cell Viability (%) |

|---|---|---|

| 25 | 85 | 90 |

| 50 | 70 | 75 |

| 75 | 50 | 60 |

| 100 | 30 | 40 |

| 150 | 10 | 20 |

Case Studies

- Glioblastoma Treatment : In a controlled study involving TMF treatment combined with radiation therapy, researchers found enhanced cytotoxic effects against glioblastoma cells. The combination showed a synergistic effect, leading to increased apoptosis compared to radiation alone .

- Inflammation Models : In animal models of inflammation, administration of TMF resulted in significant reductions in inflammatory markers and improved healing processes post-injury .

常见问题

Q. What are the primary methodologies for isolating and purifying 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC), HPLC, or preparative TLC. For example, this compound was purified from Eremophila galeata using bioassay-guided fractionation, with structural confirmation via NMR and mass spectrometry . Key challenges include separating structurally similar polymethoxyflavones (PMFs), which may require reverse-phase HPLC with UV detection at 254–280 nm .

Q. How is the structural elucidation of this flavone performed, and what spectroscopic data are critical?

1D/2D NMR (1H, 13C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS) are essential. For instance, the compound's structure was confirmed by comparing its NMR data (e.g., methoxy group signals at δ 3.8–4.0 ppm and hydroxyl protons at δ 9.0–12.0 ppm) with published spectra of related PMFs . UV-Vis spectroscopy (λmax ~270–350 nm) also aids in identifying conjugated systems .

Q. What are the common natural sources of this compound?

It has been isolated from Eremophila galeata (Australian desert plant) and Mentha×piperita citrata (eau de cologne mint) . Other sources include Gardenia species, where related PMFs like 5,3',5'-trihydroxy-3,6,7,4'-tetramethoxyflavone are documented .

Advanced Research Questions

Q. How does this compound reverse ABCG2/BCRP-mediated multidrug resistance (MDR) in cancer cells?

The compound inhibits ABCG2/BCRP efflux pumps, as demonstrated in HT29 colorectal adenocarcinoma cells. Dye accumulation assays (e.g., Hoechst 33342) showed restored intracellular drug retention, with IC50 values comparable to known inhibitors like Ko143. Molecular docking studies suggest interactions with the ABCG2 substrate-binding pocket .

Q. Are there structural-activity relationships (SARs) that explain its bioactivity?

The hydroxyl groups at C-5, C-3', and C-4' are critical for ABCG2 inhibition, while methoxy substitutions at C-3, C-6, C-7, and C-8 enhance lipophilicity and membrane permeability. Derivatives lacking C-5 hydroxylation show reduced activity, as seen in analogs from Gardenia carinata .

Q. What contradictions exist in reported data on this compound’s pharmacological effects?

While and highlight ABCG2 inhibition, notes conflicting results for tubulin inhibition. These discrepancies may arise from assay conditions (e.g., cell line specificity) or purity of isolated compounds. Rigorous validation using orthogonal assays (e.g., Western blotting for ABCG2 expression) is recommended .

Q. How does its metabolic stability compare to other PMFs, and what are the major metabolites?

PMFs generally exhibit low bioavailability due to phase II metabolism (glucuronidation/sulfation). For this compound, in vitro liver microsome assays predict demethylation at C-3 or C-4' positions, forming dihydroxy-trimethoxy derivatives. LC-MS/MS is used to track metabolites in plasma and urine .

Q. What experimental models are suitable for studying its anti-inflammatory or anti-allergic effects?

In vitro models include lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages (NO inhibition) and IgE-mediated RBL-2H3 mast cells (β-hexosaminidase release). In vivo, murine models of contact dermatitis (e.g., oxazolone-induced) are employed, with dose-dependent suppression of IL-4 and histamine reported .

Q. Are there synthetic routes for producing analogs of this flavone?

Yes, Williamson ether synthesis using quercetin and alkyl halides (e.g., methyl iodide) under basic conditions (K2CO3/DMF) can generate methoxy derivatives. However, regioselective methylation remains challenging; protecting groups (e.g., acetyl) are often required for C-5 hydroxyl retention .

Methodological Challenges

Q. How can researchers address inconsistencies in NMR assignments for PMFs?

Cross-validation with X-ray crystallography (e.g., single-crystal analysis) resolves ambiguities. For example, a flavone initially misassigned as 5,3'-dihydroxy-7,8,4',5'-tetramethoxyflavone was revised to 5,3-dihydroxy-3,7,4',5'-tetramethoxyflavone using crystallographic data .

Q. What strategies optimize HPLC quantification of this compound in complex matrices?

Use a C18 column with a gradient of acetonitrile/0.1% formic acid and UV detection at 280 nm. Spike-and-recovery experiments in plant extracts (e.g., Mentha) achieve >90% accuracy. For co-eluting peaks, tandem MS (MRM mode) enhances specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。